molecular formula C51H69N5O9 B1195685 Vinleucinol

Vinleucinol

Cat. No.: B1195685
M. Wt: 896.1 g/mol
InChI Key: QSTPFUDHVVIGCL-IPMACKNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Vinleucinol is synthesized through a semisynthetic route involving the modification of vinblastineThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .

Chemical Reactions Analysis

Vinleucinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions include this compound acid and other metabolites .

Scientific Research Applications

Vinleucinol has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study the pharmacokinetics and metabolism of vinca alkaloids. In biology and medicine, this compound is investigated for its antitumor properties and its ability to inhibit cell division. It has shown promising results in preclinical studies against various cancer cell lines .

Mechanism of Action

Vinleucinol exerts its effects by interfering with the polymerization of tubulin, a protein responsible for building the microtubule system during cell division. This disruption leads to the inhibition of mitosis, ultimately resulting in cell death. The molecular targets of this compound include the microtubules and associated proteins involved in cell division .

Comparison with Similar Compounds

Vinleucinol is similar to other vinca alkaloids such as vinblastine, vincristine, and vinorelbine. this compound is unique due to its superior antitumor activity and its specific modifications that enhance its pharmacokinetic properties. Similar compounds include vinblastine, vincristine, and vinorelbine .

Properties

Molecular Formula

C51H69N5O9

Molecular Weight

896.1 g/mol

IUPAC Name

methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(2S,3S)-1-ethoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C51H69N5O9/c1-9-30(5)39(41(57)65-12-4)53-45(59)51(62)43-49(20-23-56-21-15-19-48(11-3,42(49)56)44(51)58)34-24-35(38(63-7)25-37(34)54(43)6)50(46(60)64-8)27-31-26-47(61,10-2)29-55(28-31)22-18-33-32-16-13-14-17-36(32)52-40(33)50/h13-17,19,24-25,30-31,39,42-44,52,58,61-62H,9-12,18,20-23,26-29H2,1-8H3,(H,53,59)/t30-,31+,39-,42-,43+,44+,47-,48+,49+,50-,51-/m0/s1

InChI Key

QSTPFUDHVVIGCL-IPMACKNYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OCC)NC(=O)[C@@]1([C@H]2[C@]3(CCN4[C@H]3[C@]([C@H]1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)[C@]6(C[C@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O

Canonical SMILES

CCC(C)C(C(=O)OCC)NC(=O)C1(C2C3(CCN4C3C(C1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)C6(CC7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O

Synonyms

N-(deacetyl-O-4-vinblast-23-oyl)-ethyl isoleucinate
N-(deacetyl-O-4-vinblastoyl-23)-ethyl isoleucinate
O(4)-deacetyl-3-de(methoxycarbonyl)-3-(((1-ethoxycarbonyl-2-methylbutyl)amino)carbonyl)vincaleukoblastine
V-LEU
VileE
vinblastine-isoleucinate
vinleucinol

Origin of Product

United States

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